
(3-Thien-3-ylphenyl)methanol
Overview
Description
(3-Thien-3-ylphenyl)methanol: is an organic compound with the molecular formula C11H10OS It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Thien-3-ylphenyl)methanol typically involves the reaction of 3-thiophenylboronic acid with benzaldehyde under specific conditions. The reaction is often catalyzed by palladium and proceeds through a Suzuki coupling reaction. The product is then subjected to reduction using sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (3-Thien-3-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of (3-Thien-3-ylphenyl)aldehyde or (3-Thien-3-ylphenyl)carboxylic acid.
Reduction: Formation of (3-Thien-3-ylphenyl)alkane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(3-Thien-3-ylphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Thien-3-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.
Comparison with Similar Compounds
(3-Thien-2-ylphenyl)methanol: Similar structure but with the thiophene ring attached at the 2-position.
(3-Thien-4-ylphenyl)methanol: Similar structure but with the thiophene ring attached at the 4-position.
(3-Thien-3-ylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (3-Thien-3-ylphenyl)methanol is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications .
Biological Activity
(3-Thien-3-ylphenyl)methanol, a compound characterized by its unique thiophene and phenyl moieties, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHOS
- CAS Number : 89929-82-8
- Functional Groups : Hydroxyl group (-OH), thiophene ring
This compound is notable for the positioning of the thiophene ring at the 3-position of the phenyl group, which influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interference with bacterial enzyme systems, leading to reduced viability of microbial cells.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as A549 (human lung carcinoma) and others. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells.
- Receptor Binding : Potential binding to receptors involved in cellular signaling could modulate various biological processes .
Study on Anticancer Activity
A study published in 2020 evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, with IC values suggesting potent anticancer activity. The compound was found to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent.
Antimicrobial Evaluation
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays, confirming its efficacy as an antimicrobial agent. The study concluded that the compound could serve as a lead structure for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Description | Biological Activity |
---|---|---|
(3-Thien-2-ylphenyl)methanol | Thiophene at 2-position | Moderate antimicrobial |
(3-Thien-4-ylphenyl)methanol | Thiophene at 4-position | Low anticancer activity |
(3-Thien-3-ylphenyl)ethanol | Ethanol instead of methanol | Similar antimicrobial effects |
Uniqueness | Specific positioning enhances reactivity and activity | Higher potency in both areas |
This table illustrates how the positioning of the thiophene ring influences the biological activities of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Thien-3-ylphenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reduction of the corresponding carboxylic acid or aldehyde. For example, borane-THF in tetrahydrofuran (THF) at 0–35°C can reduce 3-Thien-3-ylphenyl carboxylic acid to the alcohol with yields up to 85%. Key steps include:
- Dissolving the acid precursor in THF under inert atmosphere.
- Slow addition of borane-THF at controlled temperatures.
- Quenching with methanol to terminate the reaction.
- Purification via liquid-liquid extraction and silica gel chromatography .
Alternative routes may involve Grignard reagents or catalytic hydrogenation, but solvent choice (e.g., THF vs. diethyl ether) and temperature gradients significantly impact yield and purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the hydroxyl proton (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Thiophene protons typically show distinct splitting patterns .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm alcohol functionality.
- HPLC/MS : Used to assess purity (>95%) and detect byproducts, particularly in scaled-up syntheses .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed at temperatures >80°C (mp 80°C, dec.), necessitating storage at 2–8°C .
- Light Sensitivity : Amber glass bottles are recommended to prevent photodegradation of the thiophene moiety .
- Humidity Control : Hygroscopicity requires desiccants or inert gas purges to avoid hydrolysis of the alcohol group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example:
- Melting Point Variations : Dec. points (~80°C) vs. sharp mp (116–117°C) may indicate differing crystalline forms. Recrystallization in hexane/ethyl acetate mixtures can standardize purity .
- Solubility Conflicts : Use Hansen solubility parameters to optimize solvents. THF and dichloromethane are preferred for polar aromatic systems .
Q. What reaction mechanisms govern the derivatization of this compound into esters or ethers?
- Methodological Answer :
- Esterification : Requires acid catalysis (e.g., H2SO4) and acylating agents (e.g., acetyl chloride). The hydroxyl group’s nucleophilicity is enhanced by deprotonation .
- Ether Formation : Mitsunobu reactions (DIAD, PPh3) or Williamson synthesis (alkyl halides, base) are effective. Steric hindrance from the thiophene ring necessitates longer reaction times .
Mechanistic studies using deuterated analogs or computational modeling (DFT) can validate intermediates .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess frontier molecular orbitals (HOMO/LUMO). The thiophene ring’s electron-rich nature enhances electrophilic substitution reactivity .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to predict regioselectivity in cross-coupling reactions .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exotherms in borane-THF reductions .
- Catalyst Screening : Palladium or copper catalysts reduce dimerization side products in coupling reactions .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time monitoring .
Q. How is this compound evaluated for biological activity in drug discovery?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers .
- SAR Analysis : Compare analogs (e.g., methyl vs. ethyl thiophene derivatives) to map pharmacophore requirements .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Contradictions may stem from ligand choice or metal impurities. For example:
- Suzuki-Miyaura Reactions : Pd(PPh3)4 vs. Pd(OAc)2 with SPhos ligands yield differing efficiencies. ICP-MS analysis of catalyst batches can identify metal contaminants .
- Solvent Effects : Dioxane vs. toluene alter reaction kinetics; kinetic profiling (e.g., Eyring plots) clarifies optimal conditions .
Properties
IUPAC Name |
(3-thiophen-3-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBZMMHNMDWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428226 | |
Record name | (3-Thien-3-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-82-8 | |
Record name | (3-Thien-3-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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